Sorbic Acid

Description

Historical Context of Sorbic Acid Discovery and Application

This compound was first isolated in 1859 by the German chemist A. W. von Hofmann. wikipedia.orgresearchgate.net He obtained the compound through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia), from which the name "this compound" is derived. wikipedia.orgmedicinenet.com This initial process yielded parathis compound, the lactone of this compound, which was then converted to this compound through hydrolysis. wikipedia.orgmedicinenet.com

For several decades following its discovery, this compound remained a chemical curiosity. Its significant antimicrobial properties were not recognized until the late 1930s and early 1940s. wikipedia.orgresearchgate.net Following this discovery, the first U.S. patent for its use as a fungistatic agent for foods and food wrappers was awarded in 1945. researchgate.net Commercial availability began in the late 1940s and early 1950s, marking its transition from a laboratory compound to a practical preservative. wikipedia.orgmedicinenet.comiastate.edu One of its notable early applications was in the preservation of sweet white wines, with its use being legalized in France in 1959 and Germany in 1971. iastate.edu

A significant development in its application occurred in the 1980s when this compound and its salts began to be used as inhibitors of Clostridium botulinum in meat products. wikipedia.orgmedicinenet.com This provided an alternative to nitrites, which were a concern due to their potential to form carcinogenic nitrosamines. wikipedia.orgmedicinenet.com

| Year/Period | Milestone | Significance |

|---|---|---|

| 1859 | A. W. von Hofmann isolates this compound from rowanberry oil. wikipedia.orgresearchgate.net | Initial discovery of the compound. |

| Late 1930s - Early 1940s | Antimicrobial properties are discovered. wikipedia.orgresearchgate.net | Identified its potential as a preservative. |

| 1945 | First U.S. patent awarded for use as a food preservative. researchgate.net | Formal recognition of its application in the food industry. |

| Late 1940s - Early 1950s | Becomes commercially available. wikipedia.orgmedicinenet.comiastate.edu | Widespread application in food preservation begins. |

| 1959 | Use in wine is legalized in France. iastate.edu | Expansion into the beverage industry. |

| 1980s | Used as an inhibitor of Clostridium botulinum in meat products. wikipedia.orgmedicinenet.com | Provided an alternative to nitrites. |

Evolution of this compound Research Paradigms

The focus of scientific research on this compound has evolved significantly since its antimicrobial properties were first understood.

1940s - 1950s: Initial research centered on testing its efficacy as a preservative and establishing its fundamental biological properties. researchgate.net

Late 1950s - 1960s: The scientific paradigm shifted towards understanding the mechanism of its antimicrobial activity and exploring its application in a wider array of food products. researchgate.net

1970s: A major research focus was its potential as an antibotulinal agent in cured meats, particularly in formulations with reduced levels of nitrites. researchgate.net This was driven by the desire to minimize the formation of nitrosamines. researchgate.net

1980s - 2000s: Research expanded to include its stability in various food systems. Studies investigated how factors like pH, temperature, and water activity influence its degradation. tandfonline.comnih.gov The degradation products, such as acetaldehyde and β-carboxylacrolein, and their role in the browning of foods were also examined. tandfonline.com

21st Century: Contemporary research has become more specialized. Recent studies focus on understanding the resistance mechanisms of specific spoilage organisms, such as fermentative yeasts, which show higher resistance because this compound primarily targets cellular respiration. researchgate.net Other modern research investigates the interaction of its salts, like potassium sorbate (B1223678), with gut microbiota. nih.gov

Scope and Significance of this compound in Contemporary Science

Today, this compound and its more soluble salts (potassium sorbate, sodium sorbate, and calcium sorbate) are integral across multiple industries due to their effectiveness in inhibiting the growth of molds, yeasts, and some bacteria. polifar.comwikipedia.orgdrugs.com

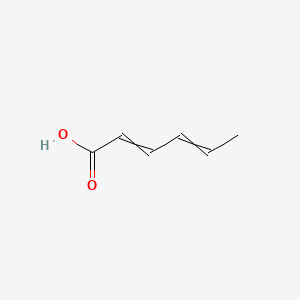

Key Properties and Mechanism of Action: this compound is an unsaturated fatty acid that is most effective in acidic conditions, typically at a pH below 6.5. polifar.comwikipedia.org The undissociated form of the acid is responsible for its antimicrobial activity. iastate.edu It functions by disrupting the metabolic processes and cell membranes of microorganisms, which inhibits their ability to reproduce and thrive. tengerchemical.comessfeed.com Research has specifically shown that it targets the respiration process in yeasts. researchgate.net

| Property | Value |

|---|---|

| Chemical Formula | C₆H₈O₂ wikipedia.org |

| Molar Mass | 112.128 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless solid wikipedia.org |

| Melting Point | 135 °C (275 °F) wikipedia.org |

| Boiling Point | 228 °C (442 °F) wikipedia.org |

| Solubility in water | 1.6 g/L at 20 °C wikipedia.org |

| Acidity (pKa) | 4.76 at 25 °C wikipedia.org |

Contemporary Applications: The significance of this compound is evident in its broad range of applications:

Food and Beverage Industry: It is one of the most common preservatives, found in products such as cheeses, baked goods, fruit juices, wines, dried meats, and prepared salads to extend shelf life and prevent spoilage. healthline.commedicinenet.comfoodsweeteners.com

Cosmetics and Personal Care: this compound and its salts act as preservatives in facial makeup, skin care items, and hair products, protecting them from microbial contamination. foodsweeteners.comlabinsights.nl

Pharmaceuticals: It is used to maintain the stability and extend the shelf life of various medications. tengerchemical.comlabinsights.nl

Other Industries: Its applications extend to animal feed, packaging materials, and as an additive for cold rubber and an intermediate in the manufacturing of some plasticizers and lubricants. wikipedia.orglabinsights.nl

The continued study and application of this compound underscore its lasting importance in industrial microbiology and chemistry, contributing significantly to food preservation and product stability. tengerchemical.com

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWCOQWTEOXDQX-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2, Array | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34344-66-6 | |

| Record name | Sorbic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34344-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021277 | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition. | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol) | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E,E)-2,4-Hexadienoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³ | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C: | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder | |

CAS No. |

110-44-1, 22500-92-1 | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2E,4E-Hexadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X045WJ989B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C | |

| Record name | SORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SORBIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (2E,4E)-2,4-Hexadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1284 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanisms of Antimicrobial Action of Sorbic Acid

General Principles of Weak Acid Preservative Activity

Sorbic acid functions as a weak organic acid preservative. nih.govnih.gov Weak organic acids, in their undissociated (uncharged) form, are lipophilic and can readily penetrate the plasma membranes of microbial cells. nih.govnih.govresearchgate.net Once inside the cell, where the intracellular pH is typically higher than the external environment, the undissociated acid dissociates into its anionic form and protons. nih.govnih.gov This dissociation leads to the acidification of the cell's cytosol, disrupting the internal pH homeostasis and inhibiting key metabolic activities. foodadditives.netnih.govchemicalstore.com

The antimicrobial efficacy of this compound is highly dependent on the pH of the surrounding environment. iastate.edunih.govchemicalstore.com this compound has a pKa of 4.75 or 4.76. iastate.eduamericanpharmaceuticalreview.comwikipedia.orgnih.gov As the pH decreases below its pKa, the proportion of the undissociated form of this compound increases, leading to enhanced antimicrobial action. iastate.edufoodadditives.netnih.govchemicalstore.com Conversely, at higher pH values (e.g., above pH 6.5), the majority of this compound exists in its dissociated (ionized) form, significantly reducing its ability to permeate cell membranes and thus diminishing its antimicrobial effectiveness. chemicalstore.comwikipedia.org

The following table illustrates the dissociation of this compound at various pH values:

| pH | % Undissociated Acid |

| 7.00 | 0.6 |

| 6.00 | 6.0 |

| 5.80 | 8.0 |

| 4.75 | 50.0 |

| 4.50 | 64.5 |

The undissociated form of this compound is crucial for its antimicrobial activity because it is uncharged and lipophilic, allowing it to diffuse across the lipid-rich microbial plasma membrane. foodadditives.netnih.govnih.govresearchgate.net Once inside the cell, where the pH is generally higher (e.g., approximately pH 7.8 in Aspergillus niger), the undissociated this compound molecules dissociate into protons (H+) and sorbate (B1223678) anions. nih.govnih.gov The accumulation of these protons within the cell leads to intracellular acidification. foodadditives.netnih.govchemicalstore.com The dissociated sorbate anions, being charged, are largely unable to diffuse back out of the cell, effectively trapping the acid inside and exacerbating the acidification effect. nih.gov While the undissociated form is primarily responsible for permeation, the dissociated form may also exhibit some level of toxicity. nih.gov

Cellular and Subcellular Targets of this compound

This compound targets multiple cellular and subcellular components, leading to the inhibition of microbial growth and viability. mdpi.comresearchgate.net

This compound can alter the cell membrane, affecting its morphology and function. mdpi.comresearchgate.net The lipophilic nature of the undissociated this compound allows it to interact with and penetrate the phospholipid membranes of microbial cells. researchgate.net This interaction can lead to the disruption of membrane integrity and increased permeability, compromising the cell's ability to maintain its internal environment and potentially leading to leakage of essential cellular components. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can severely damage both inner and outer cell membranes. nih.gov

A significant mechanism of this compound's action involves its interference with cellular transport systems and the creation of a proton flux into the cell. mdpi.comresearchgate.netresearchgate.net The influx of protons due to the dissociation of this compound inside the cell dissipates the proton motive force (Δp), which is essential for various cellular processes, including nutrient uptake and ATP synthesis. nih.govnih.gov This reduction in the proton motive force can lead to decreased cellular uptake of amino acids and other vital nutrients. nih.gov this compound has been identified as a potent uncoupler of the membrane potential, which further contributes to slowing down ATP synthesis. nih.govasm.org

This compound interferes with a range of key enzymatic activities within microbial cells, thereby disrupting essential metabolic pathways. iastate.edumdpi.comfoodadditives.netchemicalstore.comresearchgate.netamericanpharmaceuticalreview.comnih.gov This inhibitory influence is a major contributor to its antimicrobial action. iastate.edu

Enzymes inhibited by this compound include:

Enzymes involved in carbohydrate metabolism: This includes enzymes such as enolase and lactate (B86563) dehydrogenase, which are crucial for glycolysis. iastate.edunih.govasm.org Inhibition of glycolysis can significantly reduce ATP yields. nih.gov

Enzymes of the citric acid cycle (Krebs cycle): this compound has been shown to inhibit enzymes like malate (B86768) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase. iastate.edumdpi.comresearchgate.nethomebrewtalk.comnih.gov These inhibitions disrupt the oxidative assimilation of various substrates, including glucose, acetate (B1210297), succinate, and fumarate. nih.govnih.gov

Sulfhydryl-containing enzymes: Several enzymes containing sulfhydryl (-SH) groups are susceptible to inhibition by this compound. iastate.eduresearchgate.nethomebrewtalk.comasm.org Examples include fumarase, aspartase, and succinic dehydrogenase. researchgate.netnih.govasm.org It has been suggested that this compound reacts with the thiol group of cysteine, leading to the loss of enzyme activity. researchgate.nethomebrewtalk.comasm.org

Oxidative phosphorylation: this compound can reduce oxidative phosphorylation, a critical process for ATP production in microbial cells. mdpi.comhomebrewtalk.comnih.govnih.gov This effect can significantly slow the rate of ATP synthesis. asm.org Research indicates that this compound primarily targets respiration, making fermentative yeasts more resistant than those relying solely on respiration. nih.govresearchgate.netresearchgate.net

Catalase and peroxidase: this compound has also been reported to inhibit enzymes like catalase and peroxidase. iastate.eduresearchgate.net

Interference with Key Enzymatic Activities

Inhibition of Oxidative Phosphorylation

This compound significantly inhibits oxidative phosphorylation, a crucial process for ATP synthesis in aerobic respiration. mdpi.comnih.gov Studies have shown that this compound can reduce oxidative phosphorylation by approximately 30% in submicroscopic particles of Escherichia coli at concentrations as low as 37 mg per 100 ml. nih.govresearchgate.netasm.orgnih.gov This inhibition suggests that the uncoupling of oxidative phosphorylation is a primary mechanism by which this compound impedes microbial growth. asm.org The lipophilic nature of this compound, particularly its undissociated form, allows it to disrupt the cell membrane and interfere with membrane proteins, leading to a loss of proton motive force, which is essential for oxidative phosphorylation and nutrient transport. nih.gov

Effects on Sulfhydryl Enzymes (e.g., Fumarase, Aspartase, Succinic Dehydrogenase)

This compound is a known inhibitor of various sulfhydryl-containing enzymes, including fumarase, aspartase, and succinic dehydrogenase. nih.govresearchgate.netasm.orghomebrewtalk.comacademicjournals.org These enzymes are vital for metabolic pathways such as the citric acid cycle. iastate.edu The inhibition of these enzymes by this compound is believed to occur through a thiol addition reaction, where this compound reacts with the sulfhydryl (-SH) groups of the enzymes or their cofactors. nih.govresearchgate.netasm.org For instance, the loss of this compound activity in the presence of cysteine suggests such a reaction. nih.govresearchgate.net This interaction can lead to a decrease in the rate of oxidation of substrates like succinate and fumarate. asm.org

| Enzyme | Effect of this compound | Proposed Mechanism | Reference |

| Fumarase | Inhibited | Thiol addition reaction | nih.govresearchgate.netasm.org |

| Aspartase | Inhibited | Thiol addition reaction | nih.govresearchgate.netasm.org |

| Succinic Dehydrogenase | Inhibited | Thiol addition reaction | nih.govresearchgate.netasm.org |

| Alcohol Dehydrogenase | Inhibited | Thiol addition reaction | researchgate.netasm.orgtandfonline.com |

| Ficin | Inhibited | Thiol addition reaction | researchgate.netasm.org |

Impact on Dehydrogenases

Beyond specific sulfhydryl enzymes, this compound generally impacts various dehydrogenases. homebrewtalk.com It has been suggested that this compound inhibits certain dehydrogenases involved in the β-oxidation of fatty acids. homebrewtalk.com This inhibition can lead to an accumulation of α,β-unsaturated fatty acids, which in turn prevents the proper function of dehydrogenase enzymes, thereby inhibiting microbial metabolism and growth. homebrewtalk.com The inhibition of dehydrogenases is considered a primary basis for the fungistatic activity of this compound. inchem.org

Enolase Inhibition

Enolase, an enzyme crucial in the glycolytic pathway, is a primary target of this compound inhibition, particularly in yeasts and lactic acid bacteria. mdpi.comiastate.edutandfonline.commsu.edumsu.eduasm.org Studies on baker's yeast have indicated that enolase is the primary site of this compound's inhibitory action on alcoholic fermentation. tandfonline.comasm.org The inhibition of enolase by this compound can be complex, exhibiting both competitive and non-competitive characteristics depending on the concentration. msu.eduasm.org This inhibition disrupts glucose fermentation, a key energy-generating process for many microorganisms. msu.eduasm.org

Mitochondrial Function Impairment

This compound impairs mitochondrial function, a key aspect of its antifungal activity. mdpi.comnih.gov This impairment is related to an interference with the electrochemical membrane potential across mitochondrial membranes. mdpi.com this compound preferentially inhibits respiration over fermentation, meaning that yeasts that rely more on fermentation for energy tend to be more resistant to this compound. nih.govresearchgate.netresearchgate.net This inhibition of mitochondrial respiration can lead to the production of reactive oxygen species (ROS), which further damage cellular components. nih.govresearchgate.net Key effects of ROS on cellular function observed in this compound-treated cells include the formation of mitochondrion-defective petite cells and indications of iron-sulfur cluster pathway defects. nih.govresearchgate.net Mitochondrial dysfunction can lead to decreased ATP production and increased generation of ROS. stanford.edunih.gov

Microorganism-Specific Responses to this compound

Yeast and Mold Inhibition (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii, Aspergillus niger, Penicillium roqueforti)

This compound exerts its inhibitory effects on yeasts and molds through various mechanisms, including disruption of intracellular pH homeostasis, interference with cellular energy metabolism, and alterations to membrane integrity and enzyme function. researchgate.netnih.govresearchgate.net

Saccharomyces cerevisiae

In Saccharomyces cerevisiae, a common spoilage yeast, this compound's inhibitory action is complex and not solely attributable to a direct reduction of intracellular pH (pHi). nih.govoup.comucl.ac.uk While this compound can cause an initial acidification of the cytosol, the yeast often activates protective mechanisms, such as increased proton pumping by the plasma membrane H+-ATPase (Pma1p), to restore pHi homeostasis. nih.govoup.comnih.govfrontiersin.org This proton pumping is an energy-demanding process, leading to a significant increase in the intracellular ADP/ATP ratio due to increased ATP consumption. nih.govoup.comnih.gov This depletion of available energy for normal growth is a key factor in this compound's inhibitory effect on S. cerevisiae. nih.govoup.com

Studies have shown that S. cerevisiae mutants with reduced H+-ATPase activity are more sensitive to this compound, highlighting the importance of this energy-dependent proton export in resistance. nih.govasm.org Furthermore, this compound has been observed to preferentially inhibit respiration over fermentation in S. cerevisiae, suggesting that fermenting yeasts are more resistant due to their ability to generate energy via an alternative pathway. nih.govasm.orgresearchgate.net this compound's impact on S. cerevisiae respiration involves the inhibition of enzyme reactions related to coenzyme A, potentially through competitive binding. tandfonline.com It can also inhibit oxidative assimilation of various substrates like glucose, acetate, succinate, and fumarate. asm.org

Table 1: Effect of this compound on Saccharomyces cerevisiae Growth and ATP Levels

| This compound Concentration | Effect on Growth Rate | Intracellular ADP/ATP Ratio | ATP Levels | Key Mechanism | Source |

| Increasing concentrations | Reduced growth rate nih.gov | Increased nih.govoup.com | Drastically reduced nih.govasm.org | Increased ATP consumption for proton pumping nih.govoup.comnih.gov | nih.govoup.comnih.govasm.org |

| 2 mM (in glucose) | Growth stopped nih.gov | N/A | N/A | Preferential inhibition of respiration nih.gov | nih.gov |

| 1.8 mM (in glycerol) | MIC nih.gov | N/A | N/A | Preferential inhibition of respiration nih.gov | nih.gov |

Zygosaccharomyces bailii

Zygosaccharomyces bailii is notoriously resistant to weak-acid preservatives, including this compound, posing a significant challenge to the food industry. asm.orggssrr.org Similar to S. cerevisiae, this compound is more inhibitory to Z. bailii during respiration (e.g., when growing on glycerol) than during fermentation (e.g., on glucose). nih.govasm.org This suggests that the ability to ferment glucose contributes to Z. bailii's resistance. nih.gov The resistance of Z. bailii can also be linked to an inducible, energy-requiring system that actively transports sorbate out of the cell. circadiancropsciences.com

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Zygosaccharomyces bailii under Different Growth Conditions

| Growth Substrate | This compound MIC | Source |

| Glycerol (respiration) | 3.1 mM nih.gov | nih.gov |

| Glucose (fermentation) | >3.1 mM (more resistant) nih.gov | nih.gov |

Aspergillus niger

This compound effectively inhibits the conidial germination and mycelial growth of the filamentous fungus Aspergillus niger. nih.govnih.govresearchgate.net The primary mechanism involves a rapid and significant decline in cytosolic pH (pHcyt) and a depression of vacuolar pH (pHvac). nih.govnih.govresearchgate.net This disruption of pH homeostasis can lead to a complete collapse of the pH gradient across the vacuole. nih.govnih.gov Furthermore, this compound causes a dramatic decrease in intracellular ATP pools and levels of sugar-phosphomonoesters and -phosphodiesters in A. niger mycelia. nih.govnih.govresearchgate.net This energy depletion, coupled with pH disruption, accounts for the delay in spore germination and retardation of mycelial growth. nih.govnih.gov

A. niger can degrade this compound, and this ability can impact food preservation strategies. nih.govnih.gov Resistance to this compound in A. niger can be mediated by the phenylacrylic acid decarboxylase gene padA, which facilitates the decarboxylation of this compound into the volatile compound 1,3-pentadiene (B166810), thereby detoxifying it. nih.gov

Table 3: Effect of this compound on Aspergillus niger at pH 4.0

| This compound Concentration | Effect on Conidial Germination | Effect on Mycelial Growth | Intracellular pH (pHcyt) | ATP Pools | Source |

| 1.0 mM | Delayed (12-18 h) nih.gov | Significantly inhibited nih.gov | N/A | N/A | nih.gov |

| 3.0 mM | Delayed (at least 24 h) nih.gov | Significantly inhibited nih.gov | Rapid decline (>1 pH unit) nih.govnih.govresearchgate.net | Decreased dramatically nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| 4.5 mM (MIC for conidia) | Inhibited nih.govnih.gov | N/A | N/A | N/A | nih.govnih.gov |

| MIC for mycelia (3-fold lower than conidia MIC) | N/A | Inhibited nih.govnih.gov | N/A | N/A | nih.govnih.gov |

Penicillium roqueforti

Penicillium roqueforti, a significant food-spoilage fungus, exhibits high resistance to this compound. researchgate.netresearchgate.netnih.gov The inhibitory effect of potassium sorbate on P. roqueforti growth is associated with changes in the composition of both phospholipids (B1166683) and neutral lipids. researchgate.net Specifically, there is a decrease in phosphatidylcholine content and an increase in phosphatidylethanolamine (B1630911) and phosphatidic acid content within phospholipids. researchgate.net In neutral lipids, a decrease in triacylglycerol and sterol content is observed, alongside an increase in free fatty acid content. researchgate.net Changes in fatty acid composition, such as a drastic decrease in linoleic acid and a corresponding increase in oleic acid, also occur. researchgate.net These lipid alterations suggest that this compound affects membrane structures and the activities of membrane-associated enzymes, including desaturases. researchgate.net

High this compound resistance in some P. roqueforti strains is mediated by a large gene cluster known as SORBUS. researchgate.netnih.gov Even in the absence of this cluster, other genes contribute to P. roqueforti's inherent resistance compared to other fungi. researchgate.netnih.gov

Table 4: Effect of Potassium Sorbate on Lipid Composition of Penicillium roqueforti

| Lipid Class | Component Affected | Change Observed | Source |

| Phospholipids | Phosphatidylcholine | Decrease researchgate.net | researchgate.net |

| Phosphatidylethanolamine | Increase researchgate.net | researchgate.net | |

| Phosphatidic acid | Increase researchgate.net | researchgate.net | |

| Neutral Lipids | Triacylglycerol | Decrease researchgate.net | researchgate.net |

| Sterol | Decrease researchgate.net | researchgate.net | |

| Free fatty acid | Increase researchgate.net | researchgate.net | |

| Fatty Acids | Linoleic acid | Drastic decrease researchgate.net | researchgate.net |

| Oleic acid | Increase researchgate.net | researchgate.net |

Microbial Resistance and Adaptation to Sorbic Acid

Mechanisms of Sorbic Acid Resistance

This compound, as a weak organic acid, exerts its antimicrobial action primarily when in its undissociated form, which readily permeates microbial cell membranes. Once inside the cell, where the pH is typically higher, the acid dissociates, leading to intracellular acidification and the accumulation of toxic sorbate (B1223678) anions. Microorganisms combat this stress through various resistance mechanisms. nih.govhomebrewtalk.comresearchgate.net

pH Homeostasis Mechanisms (e.g., H+-ATPases)

A primary defense mechanism against weak acid stress, including that imposed by this compound, involves maintaining intracellular pH (pHcyt) homeostasis. This compound can induce a rapid decline in cytosolic pH and a depression of vacuolar pH in fungi such as Aspergillus niger. researchgate.net To counteract this acidification, microorganisms employ proton pumps, notably plasma membrane H+-ATPases (e.g., Pma1p in Saccharomyces cerevisiae). While this compound can inhibit the activity of these H+-ATPases, these pumps are also activated in response to the increased proton load, working to extrude protons and restore pH homeostasis. researchgate.netresearchgate.netesmed.org

Studies on Saccharomyces cerevisiae have shown that genes like BTN1, BTN2, and HSP30 are implicated in pH homeostasis. Deletion of these genes can diminish growth at low pH in the presence of this compound, indicating their role in counteracting disturbed intracellular pH. Specifically, Hsp30 acts as a stress-inducible regulator of the plasma membrane H+-ATPase, contributing to the cell's ability to re-establish pH balance. nih.gov The inhibitory effect of this compound on growth is directly proportional to the concentration of the undissociated acid that enters the cell and subsequently dissociates, causing internal acidification. nih.gov

Efflux Pumps (e.g., ABC Transporters like Pdr12)

Microorganisms can develop resistance to this compound by actively expelling the compound from their cells via efflux pumps. A prominent example in Saccharomyces cerevisiae is the ATP-binding cassette (ABC) transporter Pdr12. nih.govembopress.orgnih.govresearchgate.netembopress.org Exposure to this compound triggers a significant induction of Pdr12 in the plasma membrane. embopress.orgnih.govembopress.orgmolbiolcell.org

Pdr12 is crucial for mediating resistance to water-soluble monocarboxylic acids with carbon chain lengths ranging from C1 to C7, including this compound. nih.govresearchgate.net Mutants lacking a functional Pdr12 (Δpdr12 mutants) exhibit hypersensitivity to sorbic, benzoic, and propionic acids at low pH, demonstrating the transporter's essential role in adaptation to weak acid stress. nih.govembopress.orgnih.govembopress.org Pdr12 facilitates the energy-dependent extrusion of sorbate and benzoate (B1203000) anions from the cytosol. nih.govnih.govresearchgate.netembopress.org The induction of Pdr12 is a pivotal step in developing weak acid resistance and is specifically triggered by weak acid stress, independent of other stress response regulators like Msn2p/4p. embopress.orgembopress.orgmolbiolcell.org The transcription factor WAR1 is known to mediate the stress-induced expression of PDR12. molbiolcell.org

Table 1: Comparative Sensitivity to Weak Acids in Saccharomyces cerevisiae (Wild-type vs. Δpdr12 Mutant)

| Weak Acid | Wild-type IC50 (mM) (Approximate) | Δpdr12 Mutant IC50 (mM) (Approximate) | Fold Hypersensitivity of Δpdr12 Mutant |

| This compound | 0.8 - 1.2 | 0.20 | 4-6 |

| Benzoic acid | 0.8 - 1.2 | 0.20 | 4-6 |

| Acetate (B1210297) | 80 - 120 | 20 | 4-6 |

Note: IC50 values represent the inhibitory concentration at which 50% of growth is inhibited. Data derived from competitive inhibition studies and reported hypersensitivity. embopress.org

Degradation of this compound by Microorganisms (e.g., to 1,3-pentadiene)

Certain microorganisms, particularly some molds and yeasts, possess the ability to degrade this compound, rendering it inactive. This degradation often occurs through a decarboxylation reaction, where the carboxyl group of this compound is removed, releasing carbon dioxide and forming 1,3-pentadiene (B166810). researchgate.netszu.cz 1,3-pentadiene is a volatile hydrocarbon known for its unpleasant odors, often described as plastic, hydrocarbon, or kerosene-like, contributing to food spoilage. nih.govresearchgate.netszu.czasm.orgmdpi.comnih.gov

Species reported to carry out this degradation include various Penicillium species (e.g., P. corylophilum), Aspergillus species, Saccharomyces cerevisiae, Debaryomyces hansenii, and Zygosaccharomyces rouxii. researchgate.netszu.czasm.orgmdpi.com In Saccharomyces cerevisiae, the PAD1 gene has been identified as responsible for this decarboxylation activity. The enzyme Pad1p is notable for its ability to decarboxylate both aromatic and aliphatic carboxylic acids. asm.org However, research indicates that while Pad1p-mediated this compound decarboxylation contributes to spoilage by generating off-odors, it does not necessarily constitute a significant mechanism for resistance to weak-acid preservatives in spoilage yeasts. asm.org

Table 2: Microorganisms and this compound Degradation Products

| Microorganism Examples | Degradation Product | Mechanism (if specified) | Impact |

| Aspergillus spp. | 1,3-pentadiene | Decarboxylation | Food spoilage (off-odor) researchgate.net |

| Saccharomyces cerevisiae | 1,3-pentadiene | Decarboxylation (via PAD1 gene) | Food spoilage (off-odor), not primary resistance mechanism researchgate.netasm.org |

| Penicillium corylophilum | 1,3-pentadiene | Decarboxylation | Food spoilage (off-odor) szu.czmdpi.com |

| Debaryomyces hansenii, Zygosaccharomyces rouxii | 1,3-pentadiene | Decarboxylation | Food spoilage (off-odor) asm.org |

Influence of Environmental Factors on Resistance

The efficacy of this compound as an antimicrobial agent and, consequently, the development of microbial resistance, are significantly influenced by various environmental factors. These include pH, water activity, temperature, atmospheric conditions, microbial load, the specific microbial flora present, and the composition of the food matrix. nih.govhomebrewtalk.comresearchgate.net

This compound's antimicrobial activity is highly pH-dependent. It is most effective at lower pH values, below its pKa of 4.76, where a higher proportion of the undissociated, membrane-permeable form exists. Its effectiveness decreases considerably in more alkaline conditions (e.g., above pH 6). homebrewtalk.comresearchgate.netwikipedia.orgatamanchemicals.com Temperature also plays a role; higher temperatures can enhance antimicrobial activity, though excessive heat may degrade the preservative. atamanchemicals.com The initial inoculum level of microorganisms can also impact the observed minimal inhibitory concentration (MIC) of this compound, with higher inoculum levels often correlating with increased resistance. researchgate.net Furthermore, this compound has been shown to preferentially inhibit respiration over fermentation, which helps explain why highly fermentative yeast species tend to be more resistant to its effects. researchgate.netnih.gov

Transcriptomic and Genomic Responses to this compound Stress

Microorganisms subjected to this compound stress exhibit complex transcriptomic and genomic adaptations to survive. Genome-wide transcriptional profiling of Bacillus subtilis under mild this compound stress reveals a response akin to nutrient limitation. This includes the strong derepression of the CcpA, CodY, and Fur regulons, along with the induction of tricarboxylic acid cycle genes, SigL- and SigH-mediated genes, and the stringent response. nih.govasm.orgnih.gov This suggests that B. subtilis perceives this compound stress as a form of nutrient deprivation, prompting metabolic adjustments. Furthermore, B. subtilis appears to remodel its plasma membrane, potentially to reduce this compound entry, as indicated by the upregulation of fatty acid biosynthesis (fab) genes and BkdR-regulated genes. nih.govnih.gov

In Saccharomyces cerevisiae, sorbate stress rapidly induces the expression of over 100 genes, including key resistance determinants like PDR12 and HSP30. molbiolcell.org The induction of PDR12 is primarily regulated at the transcriptional level and is a specific response to weak acid stress. molbiolcell.org Transcriptional analysis of Candida albicans exposed to weak organic acids, including this compound, reveals unique gene expression profiles depending on the specific acid and exposure duration (acute vs. chronic). A common core transcriptional response identified across these acids includes the upregulation of iron transporters, leading to decreased intracellular iron concentrations, and a downregulation of RNA synthesis and ribosome biogenesis genes. oup.com

Cross-Tolerance and Synergistic Interactions with Other Stressors

Microbial responses to this compound stress can lead to cross-tolerance, where adaptation to this compound confers resistance to other environmental stressors, and synergistic interactions, where the combined effect of this compound and other stressors is greater than the sum of their individual effects. Acid stress responses, for instance, can induce cross-protection against subsequent hurdles such as heat and osmotic stress, which could potentially compromise food safety. frontiersin.org

Weak acid stress, including that from this compound, is known to activate the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress in many microorganisms, although this response may vary with different weak acids (e.g., not triggered by lactic acid). microbialcell.comnih.gov Furthermore, different environmental stresses often reinforce each other, leading to potent synergistic detrimental effects on microbial cells. A notable example is the synergistic effect observed between acetic acid and lactic acid. microbialcell.comnih.gov Conversely, prior exposure to a specific stressful condition can sometimes induce resistance to other potential stresses encountered later. microbialcell.comnih.gov In Saccharomyces cerevisiae, synergistic interactions have been observed between osmolarity, pH, and hydrolysate toxins. For instance, sensitivity to high temperatures is exacerbated at low pH, extending the known synergy between pH and weak acids to other heat-related stresses. asm.org Interestingly, weak acid treatment has also been shown to render S. cerevisiae refractory to the heat shock response, thereby inhibiting the induction of heat shock proteins and thermotolerance. embopress.org

Combined Effects with Heat Treatment

The combination of this compound with heat treatment is a common hurdle technology employed in food preservation to enhance microbial inactivation and control spoilage. Research investigating the combined effects of this compound and heat on microbial spores, such as those of Bacillus subtilis, reveals synergistic interactions nih.govuva.nl.

A study on Bacillus subtilis 1A700 spores demonstrated distinct impacts of heat, this compound, and their combination on germination and outgrowth. Heat treatment (85°C for 10 minutes) primarily affected the germination process, significantly reducing its efficiency. In contrast, 3 mM this compound predominantly influenced the outgrowth and generation time of the spores nih.govuva.nl.

The combined application of heat and this compound exhibited a synergistic effect. While heat treatment alone resulted in a germination efficiency of 46.8% and an outgrowth efficiency of 32.9%, the presence of 3 mM this compound alone yielded higher efficiencies of 93.3% for germination and 80.4% for outgrowth. However, when spores were subjected to both heat and 3 mM this compound, the germination efficiency was 52.7%, and the outgrowth efficiency dropped to 27.0% nih.govuva.nl. This indicates that the combined stress significantly decreased outgrowth efficiency compared to heat treatment alone, highlighting a synergistic inhibitory effect uva.nl. Furthermore, the combined stress strongly broadened the distribution of the outgrowth phase, indicating increased population heterogeneity uva.nl.

For Bacillus cereus ATCC 14579 spores, mild heat pretreatment was found to influence heterogeneity in outgrowth only when spores were subsequently exposed to stressful conditions, such such as 0.75 mM undissociated this compound at pH 5.5 nih.gov. However, heat-induced acceleration of germination at neutral (pH 7) and moderately acidic (pH 5.5) conditions did not significantly impact the heterogeneity in outgrowth performance nih.gov.

Table 1: Germination and Outgrowth Efficiencies of Bacillus subtilis Spores Under Different Stress Conditions nih.govuva.nl

| Condition | Germination Efficiency (%) | Outgrowth Efficiency (Total Population) (%) |

| Control | 94.1 | 83.3 |

| This compound (3 mM) | 93.3 | 80.4 |

| Heat Treatment (85°C, 10 min) | 46.8 | 32.9 |

| Combined (Heat + 3 mM this compound) | 52.7 | 27.0 |

Interaction with Water Activity and Solute Concentration

Water activity (aW) and solute concentration are critical environmental factors that profoundly influence the antimicrobial effectiveness of this compound nih.gov. This compound's inhibitory action is most pronounced when it is in its undissociated form, which increases as the pH decreases below its pKa of 4.75 iastate.edu.

The availability of water, quantified as water activity, is a fundamental requirement for microbial proliferation. Most bacteria typically require an aW of 0.91 or higher for growth, while molds can tolerate slightly lower levels, generally not growing below an aW of 0.80 slideshare.net.

Studies investigating the growth of Saccharomyces cerevisiae have shown that a combination of reduced water activity, adjusted pH, and this compound concentration can effectively inhibit growth oup.com. For instance, S. cerevisiae could be inhibited at a water activity of 0.94 and a pH of 4, with a this compound concentration of 25 ppm oup.com. Generally, a decrease in water activity leads to an increase in the lag time of microbial growth and a reduction in both the growth rate and the maximum population achieved oup.com.